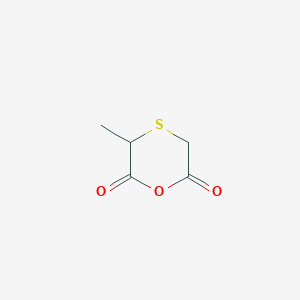![molecular formula C13H14N2 B2738181 3-(Isopropyl)indeno[3,2-C]pyrazole CAS No. 1119391-80-8](/img/structure/B2738181.png)
3-(Isopropyl)indeno[3,2-C]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Isopropyl)indeno[3,2-C]pyrazole” is a chemical compound . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in recent years. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, a five-member aromatic ring with two nitrogen atoms . The structure of pyrazoles can exhibit tautomeric and conformational preferences .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known for their diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Heterocyclic Compound Formation
- The synthesis of C3-arylated indazole and pyrazoles, which are key structures in agrochemicals and pharmaceuticals, has been improved through a practical Pd(II)/Phen catalyst. This advancement facilitates the direct C-3 arylation of indazole and pyrazole with ArI or ArBr without needing Ag additives, showcasing a method for preparing heterocycles related to pesticides and drug molecules (Mengchun Ye et al., 2013).
Synthetic Routes and Functionalized Derivatives
- A new approach for synthesizing pyrazoles with functionalized side chains at C3, along with various alkyl and aryl substituents at C5, has been demonstrated. This method involves coupling protected alkynols with acid chlorides, forming alkynyl ketones, which react with hydrazine to form the pyrazole nucleus. The functionalized pyrazoles serve as precursors to polyfunctional derivatives, useful in creating ligands for further applications (D. Grotjahn et al., 2002).
Antimicrobial Activity
- The synthesis of new 3-alkyl indeno[1,2-c]pyrazoles possessing a 4-substituted thiazole moiety has shown promising antibacterial and antifungal activities. These findings open up potential applications of these compounds in developing new antimicrobial agents (Rajni Mohil et al., 2014).
Fluorescent Materials and Sensing Applications
- Pyrazolo-fused 4-azafluorenones have been identified as key reagents for synthesizing fluorescent dicyanovinylidene-substituted derivatives. These compounds exhibit modulable intramolecular charge transfer (ICT) fluorescence, with some showing potential as fluorescent chemodosimeters for cyanide detection, highlighting their significance in the development of new fluorescent materials and sensors (Jessica Orrego-Hernández et al., 2019).
Optoelectronic Devices
- Incorporating 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) showcases the adaptability of pyrazole derivatives in optoelectronic applications. This work underlines the importance of structural optimization in achieving high efficiency and low-efficiency roll-off in PhOLEDs (Wei Li et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “3-(Isopropyl)indeno[3,2-C]pyrazole” is not detailed in the search results, pyrazole derivatives are known to have various biological activities. They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Safety and Hazards
Zukünftige Richtungen
The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, continues to be a focus of research. The aim is to synthesize structurally diverse pyrazole derivatives and find new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Eigenschaften
IUPAC Name |
3-propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13(11)15-14-12/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJPFQPSJZIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CC3=CC=CC=C3C2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2738107.png)
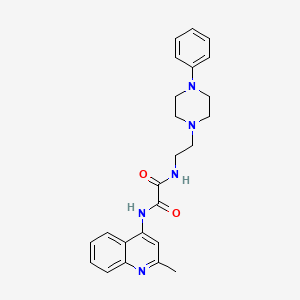
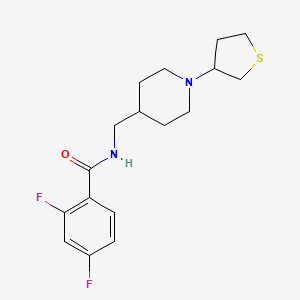
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)
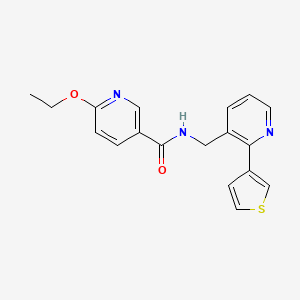
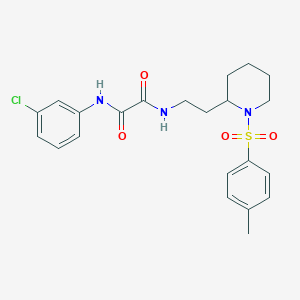
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
